molecular formula C10H14BrNO4 B12112959 Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate

Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate

Cat. No.: B12112959
M. Wt: 292.13 g/mol
InChI Key: AQRFQSPFALMDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate (CAS 478624-67-8) is a versatile piperidine derivative of significant interest in medicinal and synthetic chemistry research. This compound, with a molecular formula of C 10 H 14 BrNO 4 and a molecular weight of 292.13 g/mol, serves as a valuable synthetic building block . The structure features a bromo substituent and two oxo (ketone) groups at the 3 and 5 positions of the piperidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement makes it a key intermediate for the synthesis of more complex molecules, particularly in constructing drug-like compounds and exploring structure-activity relationships . The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, while the dioxo motif is a hallmark of glutarimide analogs, a structure found in compounds with diverse biological activities . Researchers utilize this building block to develop potential pharmaceutical agents, leveraging its reactivity to create novel chemical entities for screening against various biological targets. As with all specialized research chemicals, proper handling procedures should be observed. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-4-6(13)8(11)7(14)5-12/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRFQSPFALMDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C(C(=O)C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. One common method involves the reaction of 4-bromo-3,5-dioxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₁₁H₁₄BrN₁O₄
  • Molecular Weight : 292.13 g/mol
  • IUPAC Name : Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate

Medicinal Chemistry

This compound is being investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Compounds with similar structures have shown promise as inhibitors of bacterial enzymes, making this compound a candidate for further exploration in combating antibiotic resistance .
  • Enzyme Inhibition : The compound may serve as a scaffold for developing inhibitors targeting specific metabolic pathways associated with diseases such as cancer .

Organic Synthesis

The compound can act as an intermediate in the synthesis of more complex molecules:

  • Synthesis of Piperidine Derivatives : Its structural features allow for modifications that could lead to novel compounds with enhanced biological activities .
  • Chiral Resolution Processes : Research indicates that derivatives of this compound can be utilized in processes aimed at achieving high enantiomeric excess in chiral compounds .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of piperidine derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for this compound to improve yields and reduce reaction times. The findings highlighted the effectiveness of using specific catalysts and solvent systems, leading to enhanced production efficiency .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their similarities, and distinguishing features:

Compound Name CAS Number Similarity Score Key Structural Differences Applications/Reactivity
tert-Butyl 3,5-dioxopiperidine-1-carboxylate 396731-40-1 0.98 (reference) Core structure lacks bromine at position 4 Intermediate for non-halogenated piperidines
tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate 1072944-63-8 0.95 Phenoxy substituent with bromine and methyl groups Suzuki coupling precursor
tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate 741737-30-4 0.95 Single ketone at position 3, methyl at position 2 Chiral building block synthesis
3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate Not specified N/A Difluoro and bromo substituents on phenyl ring Anticancer agent precursors

Notes:

  • The similarity score (0.93–0.98) reflects structural overlap with the target compound, primarily in the Boc-protected piperidine backbone .
  • Bromine substitution at position 4 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-brominated analogs .

Biological Activity

Tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₅BrN₁O₄
  • Molecular Weight : 292.13 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1Br

The compound features a piperidine ring with two keto groups and a tert-butyl ester, which contribute to its biological activity.

This compound has been studied for its role as a selective inhibitor of various kinases involved in cell signaling pathways. These pathways are crucial for regulating cell growth, proliferation, and survival, particularly in cancer cells.

Key Mechanisms:

  • Inhibition of ERK Pathway : The compound selectively inhibits extracellular signal-regulated kinases (ERK), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation .
  • Impact on PI3K Pathway : It may also influence the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth and metabolism. Dysregulation of this pathway is linked to various cancers and inflammatory diseases .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity by inducing apoptosis in cancer cells. In vitro studies have shown that it can reduce cell viability in various cancer cell lines through the modulation of key signaling pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for addressing antibiotic resistance .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated selective inhibition of the ERK pathway in breast cancer cells leading to reduced proliferation .
Study 2Showed efficacy against multidrug-resistant bacterial strains, highlighting its potential as an antibiotic adjuvant .
Study 3Explored its role in modulating immune responses through inhibition of PI3K signaling in leukocytes .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-bromo-3,5-dioxopiperidine-1-carboxylate?

The synthesis typically involves functionalizing a piperidine scaffold with bromine and ketone groups under controlled conditions. Key steps include:

  • Bromination : Introducing bromine at the 4-position using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄ or DMF) .
  • Ketone Formation : Oxidation of secondary alcohols or deprotection of masked carbonyl groups using oxidizing agents (e.g., KMnO₄ or OsO₄) .
  • Boc Protection : Incorporating the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
    Reaction optimization often requires inert atmospheres (N₂/Ar), temperature control, and monitoring via TLC or HPLC .

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
  • LCMS/HPLC : High-resolution LCMS (e.g., m/z [M+H]+) verifies molecular weight, while HPLC retention times (e.g., 1.64 minutes under SQD-FA05 conditions) assess purity .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and validates bond angles/distances .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
  • Storage : Store in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are collected from single crystals grown via slow evaporation .
  • Refinement with SHELX : The SHELXL program refines atomic coordinates, thermal parameters, and occupancy factors. Disordered tert-butyl groups may require constraints during refinement .
  • Validation : Check R-factors (<5%) and residual electron density maps to confirm accuracy .

Q. How to address contradictions in spectroscopic data during characterization?

  • Cross-Validation : Compare NMR shifts with DFT-calculated values or databases (e.g., PubChem) .
  • Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace unexpected signals in complex spectra .
  • Dynamic HPLC : Employ chiral columns to detect enantiomeric impurities that may skew LCMS results .

Q. What are the potential biological applications of this compound?

  • Drug Discovery : The bromine and ketone groups make it a candidate for covalent inhibitors (e.g., targeting cysteine proteases) .
  • Enzyme Studies : Its sp³-rich structure can mimic transition states in enzyme-substrate complexes, useful for mechanistic studies .
  • In Vivo Probes : Radiolabeling (e.g., ¹¹C for PET imaging) could track biodistribution in preclinical models .

Q. How to optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings to introduce aryl groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency, while THF improves Boc-deprotection .
  • Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.